Methyl 3-{[(tert-butoxy)carbonyl](methyl)amino}-2-(hydroxymethyl)propanoate
Description
Methyl 3-{(tert-butoxy)carbonylamino}-2-(hydroxymethyl)propanoate is a tert-butoxycarbonyl (Boc)-protected amino ester derivative featuring a hydroxymethyl substituent at the 2-position of the propanoate backbone. This compound is structurally characterized by:
- Boc-protected methylamino group: Provides stability under acidic and basic conditions, common in peptide synthesis intermediates .
- Hydroxymethyl group: Enhances polarity and hydrogen-bonding capacity, distinguishing it from analogs with non-polar substituents (e.g., methyl or ethoxy groups) .
- Methyl ester: A labile group that facilitates hydrolysis under mild conditions for further functionalization .
The compound’s molecular formula is likely C12H23NO5 (estimated based on structural analogs), with a molecular weight of ~261.3 g/mol. Its synthesis typically involves Boc protection of a methylamino intermediate followed by hydroxylation or reduction steps, as seen in related NaBH4-mediated reductions .
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12(4)6-8(7-13)9(14)16-5/h8,13H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNOSIAOXSNNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CO)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134130 | |
| Record name | Methyl 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-(hydroxymethyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119740-96-4 | |
| Record name | Methyl 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-(hydroxymethyl)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119740-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-(hydroxymethyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-{[(tert-butoxy)carbonyl](methyl)amino}-2-(hydroxymethyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyl 3-{(tert-butoxy)carbonylamino}-2-(hydroxymethyl)propanoate, a compound with the CAS number 1955507-36-4, is a derivative of amino acids and has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 295.33 g/mol. The structure features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. The presence of hydroxymethyl and methylamino groups suggests potential interactions with biological targets.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 295.33 g/mol |
| CAS Number | 1955507-36-4 |
| Storage Conditions | 2-8°C |
The biological activity of Methyl 3-{(tert-butoxy)carbonylamino}-2-(hydroxymethyl)propanoate can be attributed to its structural features that allow it to interact with various biological pathways:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to reduced cellular proliferation in cancer cells.
- Anti-inflammatory Effects : Research suggests that derivatives containing the Boc group can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effects of similar Boc-protected amino acid derivatives on cancer cell lines, demonstrating significant cytotoxicity against MDA-MB-231 breast cancer cells at concentrations above 50 µM. The mechanism involved apoptosis induction and cell cycle arrest .
- Inhibition of Type III Secretion System (T3SS) : A screening assay for T3SS activity revealed that compounds targeting this system could significantly reduce virulence factor secretion in enteropathogenic E. coli models. Methyl 3-{(tert-butoxy)carbonylamino}-2-(hydroxymethyl)propanoate was hypothesized to exhibit similar inhibitory effects due to its structural analogies .
- Synergistic Effects : In combination therapy studies, the compound showed enhanced efficacy when used alongside traditional chemotherapeutics like doxorubicin, suggesting potential for improved treatment regimens in resistant cancer types .
Comparison with Similar Compounds
(a) Substituent Effects
- Hydroxymethyl vs. Methyl () : The hydroxymethyl group in the target compound increases hydrophilicity (logP ~0.5 vs. ~1.2 for methyl analog) and enables hydrogen bonding, making it more suitable for aqueous-phase reactions .
- Hydroxymethyl vs. Ethoxy () : The ethoxy group introduces steric bulk, reducing reactivity in nucleophilic substitutions compared to the hydroxymethyl’s flexibility .
(b) Ester Group Variations
(c) Boc-Protected Amino Group
All analogs utilize Boc protection for amine stability, but the methylamino group in the target compound offers distinct steric and electronic profiles compared to primary amines (e.g., ’s ethoxy-linked amino group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
